4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Chemical Structure and Properties
The compound 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 860786-57-8) is a triazolone derivative with a molecular formula of C₂₄H₂₃N₃O₃ and a molar mass of 401.46 g/mol . Its structure features a 1,2,4-triazol-3-one core substituted with:
- A 4-(benzyloxy)phenyl group at position 4,
- A 4-methoxybenzyl group at position 2,
- A methyl group at position 3.
This compound is synthesized via cyclization reactions involving hydrazine derivatives and carbonyl-containing intermediates.
The presence of benzyloxy and methoxy substituents in this compound suggests enhanced lipophilicity, which may improve membrane permeability and bioavailability compared to simpler triazolones .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-18-25-26(16-19-8-12-22(29-2)13-9-19)24(28)27(18)21-10-14-23(15-11-21)30-17-20-6-4-3-5-7-20/h3-15H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPOVCPFLZEQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with readily available compounds such as 4-benzyloxybenzaldehyde and 4-methoxybenzylamine.
Condensation Reaction: : An initial condensation reaction forms an imine intermediate, followed by cyclization under acidic conditions to yield the triazolone ring.
Final Product Formation: : After cyclization, additional functional group modifications are performed to introduce the methyl and benzyloxyphenyl groups.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by:
Catalysis: : Using specific catalysts to enhance yield and selectivity.
Continuous Flow Synthesis: : Adopting continuous flow methods for better control over reaction parameters and scalability.
Green Chemistry Approaches: : Implementing environmentally friendly reagents and solvents to reduce waste and improve safety.
Chemical Reactions Analysis
4-[4-(Benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes several types of reactions:
Oxidation: : The compound can be oxidized to form various oxidized derivatives, using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can convert the compound into different reduced forms.
Substitution: : Nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic rings, using reagents such as halides or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halides (e.g., chlorides, bromides), alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidized Derivatives: : Varied products depending on the degree and site of oxidation.
Reduced Derivatives: : Modified triazolone structures with different physicochemical properties.
Substituted Derivatives: : Compounds with new functional groups enhancing biological or chemical activity.
Scientific Research Applications
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Investigated for its pharmacological properties, potentially offering new therapeutic options.
Industry: : Employed in the development of materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and other proteins that facilitate or inhibit biological processes.
Pathways Involved: : The compound may modulate signaling pathways, influencing cellular responses and biochemical activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights structural analogues and their key differences:
Key Findings from Comparative Studies
Substituent Impact on Bioactivity: Benzyloxy groups (as in the target compound) are associated with enhanced antifungal activity compared to simpler alkoxy substituents (e.g., ethoxy or methoxy) .
Antifungal Activity :
- The triazolone scaffold is critical for binding to fungal cytochrome P450 enzymes (e.g., CYP51), a mechanism shared with clinical antifungals like posaconazole .
- Posaconazole (a structurally complex triazolone) demonstrates broad-spectrum activity against Mucorales, whereas simpler derivatives like the target compound may require further optimization for similar efficacy .
Synthetic Accessibility :
- Derivatives with cyclopropylmethyl or benzyloxy groups require multi-step syntheses, complicating scalability compared to methoxy-substituted analogues .
Q & A
Q. What are the standard synthetic protocols for preparing 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A general approach involves:
Hydrazide formation : Reacting substituted carboxylic acid hydrazides with aryl aldehydes under reflux in ethanol or DMSO, followed by cyclization (e.g., using acetic acid as a catalyst) .
Triazole ring closure : Employing thiourea or thiosemicarbazide derivatives in alkaline conditions to form the 1,2,4-triazole core .
Purification : Crystallization using ethanol/water mixtures (yield: ~65%) .
Key reaction conditions: Reflux for 18–24 hours, reduced-pressure distillation, and ice-water quenching to precipitate intermediates.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 5.0–5.2 ppm, methoxy groups at δ 3.8–3.9 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (CCDC depository codes available for analogous triazoles) .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodological Answer :
- Antimicrobial assays : Perform broth microdilution (MIC values) against Staphylococcus aureus and Escherichia coli .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 10–100 µM .
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase via spectrophotometric methods .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production of this compound?
- Methodological Answer :
- Solvent optimization : Replace DMSO with DMAc (dimethylacetamide) to enhance solubility and reduce side reactions .
- Catalysis : Use p-toluenesulfonic acid (PTSA) instead of acetic acid to accelerate cyclization (reaction time reduced by 30%) .
- Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol (reflux) | 65 | 98 |
| DMAc (PTSA catalyst) | 78 | 99 |
Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- DFT calculations : Compare experimental ¹³C NMR shifts with B3LYP/6-31G(d) computed values to identify discrepancies in tautomeric forms .
- Dynamic NMR : Analyze variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of the benzyloxy group) .
- Crystallographic validation : Cross-verify with X-ray data to confirm dominant tautomers .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 4-methoxybenzyl with 4-fluorobenzyl) and compare bioactivity .
- Pharmacophore mapping : Use Schrödinger Suite to identify critical interaction sites (e.g., triazole N-atoms for hydrogen bonding) .
- Table :
| Derivative | IC₅₀ (COX-2, µM) |
|---|---|
| Parent compound | 12.5 |
| 4-Fluoro analog | 8.2 |
| 4-Nitro analog | 35.6 |
Q. How to investigate the mechanism of action in biological systems?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 PDB: 5KIR) .
- ROS detection : Employ DCFH-DA fluorescence assays to evaluate oxidative stress induction in cancer cells .
- Western blotting : Measure apoptosis markers (e.g., caspase-3 cleavage) post-treatment .
Q. What computational methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
